Kitol
Overview
Description
Kitol is a crystalline alcohol with the molecular formula C40H60O2 . It is known for its capability to yield vitamin A and is often isolated from whale liver oil . This compound has been studied for its unique chemical structure, which includes double bonds and hydroxyl groups .
Mechanism of Action
Target of Action
The research on this compound is still in its early stages, and more studies are needed to identify its primary targets and their roles .
Mode of Action
In general, the mode of action of a compound describes how it interacts with its targets and the resulting changes . For Kitol A, these interactions and changes at the cellular level are still under investigation .
Biochemical Pathways
It has been suggested that this compound a may be involved in the degradation reaction for vitamin a derivatives, forming dimers or higher oligomers
Pharmacokinetics
Pharmacokinetics underpins drug dosing, and kidney dysfunction can impact on ADME . More research is needed to understand the impact of these properties on the bioavailability of this compound A.
Result of Action
It is known that this compound A is a peptide used for after-sun repair cosmetics . .
Action Environment
Environmental factors can significantly influence the action of a compound
Biochemical Analysis
Biochemical Properties
Kitol A plays a significant role in biochemical reactions, particularly in the context of vitamin A metabolism. It interacts with various enzymes and proteins, influencing their activity and stability. One of the key interactions of this compound A is with the enzyme alcohol dehydrogenase, which is involved in the conversion of retinol to retinal. This compound A’s interaction with this enzyme can modulate the rate of this conversion, thereby affecting the overall metabolism of vitamin A .
Additionally, this compound A has been shown to interact with binding proteins such as cellular retinol-binding protein (CRBP), which facilitates its transport and distribution within cells. These interactions are crucial for maintaining the proper function and stability of this compound A in biochemical pathways .
Cellular Effects
This compound A exerts various effects on different types of cells and cellular processes. In liver cells, this compound A has been observed to influence cell signaling pathways related to vitamin A metabolism. It can modulate the expression of genes involved in retinoid metabolism, thereby affecting cellular functions such as differentiation and proliferation .
Furthermore, this compound A has been shown to impact cellular metabolism by influencing the activity of enzymes involved in lipid metabolism. This can lead to changes in the levels of metabolites and overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound A exerts its effects through several mechanisms. One of the primary mechanisms is its binding interaction with alcohol dehydrogenase, which alters the enzyme’s activity and stability. This interaction can lead to changes in the conversion rate of retinol to retinal, thereby affecting the overall metabolism of vitamin A .
This compound A also acts as an inhibitor of certain enzymes involved in lipid metabolism, such as lipases. This inhibition can lead to changes in lipid levels and overall cellular metabolism . Additionally, this compound A can influence gene expression by modulating the activity of transcription factors involved in retinoid signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound A have been observed to change over time. This compound A is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light and temperature. Studies have shown that this compound A can degrade when exposed to direct sunlight, leading to a decrease in its activity over time .
Long-term studies have also indicated that this compound A can have lasting effects on cellular function. For example, prolonged exposure to this compound A has been shown to influence the expression of genes involved in retinoid metabolism, leading to sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound A vary with different dosages in animal models. At low doses, this compound A has been shown to have beneficial effects on vitamin A metabolism and overall cellular function. At high doses, this compound A can exhibit toxic effects, leading to adverse outcomes such as liver damage and disruption of lipid metabolism .
Threshold effects have also been observed, where a certain dosage of this compound A is required to elicit a significant biological response. These threshold effects are important for determining the optimal dosage of this compound A for various applications .
Metabolic Pathways
This compound A is involved in several metabolic pathways, particularly those related to vitamin A metabolism. It interacts with enzymes such as alcohol dehydrogenase and retinal dehydrogenase, influencing the conversion of retinol to retinal and subsequently to retinoic acid . These interactions are crucial for maintaining the proper function of retinoid metabolism and overall cellular health.
This compound A also affects metabolic flux by modulating the activity of enzymes involved in lipid metabolism. This can lead to changes in the levels of metabolites and overall metabolic balance within the cell .
Transport and Distribution
Within cells and tissues, this compound A is transported and distributed through interactions with binding proteins such as cellular retinol-binding protein (CRBP). These interactions facilitate the proper localization and accumulation of this compound A within specific cellular compartments .
This compound A can also interact with transporters involved in lipid metabolism, influencing its distribution within lipid droplets and other cellular structures . These interactions are crucial for maintaining the proper function and stability of this compound A within cells.
Subcellular Localization
This compound A is localized within specific subcellular compartments, primarily in the endoplasmic reticulum and lipid droplets. This localization is facilitated by targeting signals and post-translational modifications that direct this compound A to these compartments .
The subcellular localization of this compound A is important for its activity and function, as it allows this compound A to interact with specific enzymes and proteins involved in retinoid and lipid metabolism . These interactions are crucial for maintaining the proper function and stability of this compound A within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kitol can be synthesized through the hydrogenation of this compound concentrate. The hydrogenation process involves the use of a platinum oxide catalyst and proceeds rapidly during the initial stages, slowing down towards the end . The synthetic route involves the hydrogenation of this compound concentrate having an absorption maximum at 290 nm in isopropanol .
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as whale liver oil. The process includes molecular distillation to purify the compound, ensuring the retention of its chemical structure .
Chemical Reactions Analysis
Types of Reactions: Kitol undergoes several types of chemical reactions, including:
Hydrogenation: this compound can be hydrogenated using a platinum oxide catalyst.
Diels-Alder Reaction: this compound can participate in Diels-Alder reactions, forming various products.
Thermal Decomposition: this compound decomposes thermally to form vitamin A.
Common Reagents and Conditions:
Hydrogenation: Platinum oxide catalyst, isopropanol as solvent.
Diels-Alder Reaction: Methyl trans-β-formylcrotonate and retinol acetate.
Thermal Decomposition: High temperatures.
Major Products Formed:
Hydrogenation: Reduced this compound with fewer double bonds.
Diels-Alder Reaction: Perhydro-cis-γ-lactone.
Thermal Decomposition: Vitamin A.
Scientific Research Applications
Kitol has several scientific research applications, including:
Comparison with Similar Compounds
Uniqueness of this compound: this compound is unique due to its crystalline structure and its ability to yield vitamin A through thermal decomposition. Its chemical structure, which includes multiple double bonds and hydroxyl groups, sets it apart from other similar compounds .
Properties
IUPAC Name |
[(1S,4S,5R,6R)-6-(hydroxymethyl)-2,5-dimethyl-4-[(1E,3E)-2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)buta-1,3-dienyl]-5-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohex-2-en-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H60O2/c1-28(17-19-35-30(3)15-12-21-38(35,6)7)14-11-23-40(10)33(25-32(5)34(26-41)37(40)27-42)24-29(2)18-20-36-31(4)16-13-22-39(36,8)9/h11,14,17-20,23-25,33-34,37,41-42H,12-13,15-16,21-22,26-27H2,1-10H3/b19-17+,20-18+,23-11+,28-14+,29-24+/t33-,34+,37+,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTHYVALAYBGDV-WHFXJCNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2(C(C=C(C(C2CO)CO)C)C=C(C)C=CC3=C(CCCC3(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/[C@@]2([C@H](C=C([C@H]([C@H]2CO)CO)C)/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H60O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017010 | |
Record name | Kitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4626-00-0 | |
Record name | Kitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004626000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/111CFG4V2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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